molecular formula C24H28N2O4 B4143559 N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE

N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4143559
M. Wt: 408.5 g/mol
InChI Key: NIVZEGGVJZSWFS-UHFFFAOYSA-N
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Description

N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a methoxyphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes acetylation to form 1-adamantylacetyl chloride. This intermediate is then reacted with 3-amino-4-methoxyphenylamine to form the corresponding amide. Finally, the furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The methoxyphenyl group can engage in various interactions with proteins and enzymes, while the furan ring may participate in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylamine
  • 3-Amino-1-adamantanol
  • 1,3-Dehydroadamantane

Uniqueness

N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of an adamantane moiety, a methoxyphenyl group, and a furan ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-29-20-5-4-18(25-23(28)21-3-2-6-30-21)10-19(20)26-22(27)14-24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVZEGGVJZSWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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